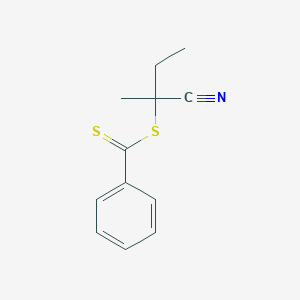

2-Cyanobutan-2-yl benzenecarbodithioate

Description

Molecular Structure and Properties

The molecular formula of 2-Cyanobutan-2-yl benzenecarbodithioate is C₁₂H₁₃NS₂. Its structure features a central dithioester group that connects a benzenecarbodithioate moiety to a quaternary carbon atom. This carbon is further substituted with a cyano group and an ethyl group. The presence of the electron-withdrawing cyano group is crucial as it influences the electronic distribution within the molecule, a key factor in its effectiveness as a RAFT agent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NS₂ |

| Molecular Weight | 235.37 g/mol |

| IUPAC Name | This compound nih.gov |

| CAS Number | 220182-83-2 nih.gov |

| Canonical SMILES | CCC(C)(C#N)SC(=S)C1=CC=CC=C1 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-cyanobutan-2-yl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS2/c1-3-12(2,9-13)15-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFUVHOKGMNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595498 | |

| Record name | 2-Cyanobutan-2-yl benzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220182-83-2 | |

| Record name | 2-Cyanobutan-2-yl benzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Cyanobutan 2 Yl Benzenecarbodithioate

Established Synthetic Routes for Dithiobenzoate RAFT Agents

Dithiobenzoates are a prominent class of chain transfer agents (CTAs) used in RAFT polymerization, valued for their high transfer constants. sigmaaldrich.com The synthesis of these agents generally follows a few established pathways, primarily centered around the formation of the characteristic thiocarbonylthio (S=C-S) group. sigmaaldrich.com

Two primary strategies dominate the synthesis of dithiobenzoate RAFT agents:

Radical-Initiated Synthesis: This common method involves the reaction of a suitable radical source with a disulfide. Specifically, a radical initiator, such as an azo compound, reacts with a bis(thioacyl) disulfide (e.g., di(thiobenzoyl) disulfide). The free radicals generated from the initiator cleave the disulfide bond, leading to the formation of the dithiobenzoate RAFT agent. This approach is often favored for its efficiency and can even be performed in situ during a polymerization process.

Esterification or Nucleophilic Substitution: This route involves the reaction of a dithiobenzoic acid salt (e.g., sodium dithiobenzoate) with an appropriate alkyl halide or the esterification of benzenecarbodithioic acid with a corresponding alcohol. rsc.org This method provides a more direct approach to the target molecule but may require the pre-synthesis and isolation of the dithiobenzoic acid precursor, which can be sensitive to moisture.

The choice of synthetic route can influence the purity and subsequent performance of the RAFT agent in controlling polymer architecture.

Specific Synthetic Protocols for 2-Cyanobutan-2-yl Benzenecarbodithioate

While specific, detailed protocols for this compound are proprietary or embedded within broader polymer research, the synthesis can be reliably extrapolated from established procedures for structurally analogous compounds, such as 2-Cyanopropan-2-yl benzodithioate. chemicalbook.com The synthesis hinges on the reaction between a source for the dithiobenzoate moiety and a precursor for the 2-cyanobutan-2-yl leaving group.

Precursor Material Preparation and Derivatization

The synthesis of this compound requires two key precursors:

Di(thiobenzoyl) disulfide: This precursor provides the benzenecarbodithioate part of the molecule. Its synthesis begins with the preparation of dithiobenzoic acid. A common method involves the reaction of benzyl (B1604629) chloride with elemental sulfur in the presence of a base like sodium methoxide. rsc.org The resulting dithiobenzoate salt is then acidified and subsequently oxidized, often using potassium ferricyanide(III), to yield the red crystalline solid, di(thiobenzoyl) disulfide. rsc.org

2,2'-Azobis(2-methylbutyronitrile) (AMBN): This compound serves as the radical initiator and the source of the 2-cyanobutan-2-yl fragment, which acts as the homolytic leaving group (R group) in the RAFT agent. AMBN is a commercially available azo-initiator, chosen for its specific decomposition kinetics and the stability of the resulting tertiary cyano-stabilized radical.

Reaction Conditions and Optimization for Synthesis

The core reaction involves the thermal decomposition of the azo-initiator in the presence of the disulfide. The process is typically conducted under an inert atmosphere to prevent side reactions with oxygen.

A representative synthesis would involve dissolving di(thiobenzoyl) disulfide and 2,2'-Azobis(2-methylbutyronitrile) in a suitable organic solvent, such as ethyl acetate (B1210297). rsc.org The solution is then heated to reflux (approximately 70-80 °C) for several hours (e.g., 18 hours) to ensure complete reaction. rsc.org The elevated temperature facilitates the homolytic cleavage of the azo compound, generating the 2-cyanobutan-2-yl radicals that subsequently attack the disulfide bond.

Optimization of the reaction involves adjusting the molar ratio of the azo-initiator to the disulfide to maximize yield and minimize the formation of by-products.

| Parameter | Description |

| Reactants | Di(thiobenzoyl) disulfide, 2,2'-Azobis(2-methylbutyronitrile) (AMBN) |

| Solvent | Anhydrous ethyl acetate or ethanol (B145695) rsc.org |

| Temperature | 60–80 °C (Reflux) rsc.org |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Reaction Time | Typically 12-18 hours rsc.org |

Purification and Isolation Procedures

Post-reaction, the crude product exists as a solution in the reaction solvent, often as a red or dark red oil once the solvent is removed. rsc.org A multi-step purification process is required to isolate the this compound in high purity.

Solvent Removal: The reaction solvent is removed under reduced pressure using a rotary evaporator. rsc.org

Column Chromatography: The resulting crude residue is purified by column chromatography. Silica (B1680970) gel is a common stationary phase, and a non-polar eluent system, such as a mixture of ethyl acetate and hexane, is used to separate the desired product from unreacted starting materials and by-products. rsc.org

Crystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting red oil or solid is further purified by recrystallization. This can be achieved by dissolving the product in a minimal amount of a suitable solvent mixture (e.g., ethyl acetate:hexane) and cooling it to a low temperature (e.g., -20 °C) to induce crystallization. rsc.org The final product is typically a dark red solid.

Characterization Techniques for Confirming Agent Structure and Purity (Excluding Basic Identification)

Confirming the structural integrity and purity of the synthesized this compound is critical for its effective use as a RAFT agent. Beyond basic identification, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. For this compound, ¹H-NMR spectroscopy would confirm the presence of aromatic protons from the benzene (B151609) ring, as well as signals corresponding to the ethyl and methyl groups of the 2-cyanobutan-2-yl fragment. rsc.org The integration of these signals helps verify the ratio of protons, confirming the structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the RAFT agent. bldpharm.com By using a suitable column and mobile phase, HPLC can separate the target compound from any impurities, such as remaining precursors or side-products. The purity is determined by the relative area of the product peak in the chromatogram.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition (C₁₂H₁₃NS₂). nih.govchemscene.com This technique provides definitive evidence of the successful synthesis of the target molecule.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the purified solid product. rsc.org A sharp melting point at the expected temperature is a strong indicator of high purity.

Mechanistic Insights into 2 Cyanobutan 2 Yl Benzenecarbodithioate Mediated Raft Polymerization

Detailed Reaction Scheme of RAFT Process Initiated by 2-Cyanobutan-2-yl Benzenecarbodithioate

Initiation and Pre-Equilibrium Phase

The polymerization is initiated by the decomposition of a conventional radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), to generate primary radicals (I•). These radicals then react with monomer units (M) to form propagating radicals (Pn•).

In the pre-equilibrium phase, the propagating radical (Pn•) adds to the thiocarbonyl group of the this compound CTA. This addition reaction forms a short-lived intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more productively, releasing the 2-cyanobutan-2-yl radical (R•) and forming a polymeric RAFT agent (macro-CTA). The released 2-cyanobutan-2-yl radical then reinitiates polymerization by adding to a monomer unit, forming a new propagating radical. This phase is crucial for ensuring that the majority of growing polymer chains are capped with the thiocarbonylthio group. mdpi.comresearchgate.net

Main Equilibrium and Chain Transfer Events

Once the initial CTA is largely consumed, the main equilibrium is established. This stage is characterized by a rapid and reversible transfer of the thiocarbonylthio group between dormant polymeric chains (macro-CTAs) and active propagating radicals. A propagating radical (Pm•) will add to a macro-CTA to form an intermediate radical, which then fragments to release a new propagating radical (Pn•) and a new macro-CTA.

This rapid degenerative chain transfer process ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI). researchgate.netmdpi.com The key equilibria in the RAFT process are summarized in the following table:

| Reaction Stage | General Equation |

| Initiation | Initiator → 2I• I• + M → P1• |

| Propagation | Pn• + M → Pn+1• |

| Pre-equilibrium | Pn• + R-S(C=S)Z ⇌ Intermediate Radical ⇌ Pn-S(C=S)Z + R• |

| Re-initiation | R• + M → P1• |

| Main Equilibrium | Pn• + Pm-S(C=S)Z ⇌ Intermediate Radical ⇌ Pn-S(C=S)Z + Pm• |

| Termination | Pn• + Pm• → Dead Polymer |

Role of the R and Z Groups in Chain Transfer Efficiency

The efficiency of a RAFT agent is critically dependent on the nature of its R and Z groups. sigmaaldrich.comsigmaaldrich.com In this compound, the R group is the 2-cyanobutan-2-yl radical, and the Z group is the phenyl group attached to the thiocarbonyl sulfur.

The R group (2-cyanobutan-2-yl) functions as the leaving group. Its primary role is to efficiently reinitiate polymerization after being released from the intermediate radical. The 2-cyanobutan-2-yl group is a tertiary radical stabilized by the electron-withdrawing cyano group, making it a good leaving group. Compared to the closely related and widely studied 2-cyanoprop-2-yl radical, the 2-cyanobutan-2-yl radical has a slightly larger steric bulk, which can influence the rates of addition and fragmentation. researchgate.net A good R group should be a sufficiently stable radical to be an effective leaving group but also reactive enough to quickly add to a monomer and start a new chain.

The Z group (phenyl) modifies the reactivity of the C=S double bond and influences the stability of the intermediate radical. The phenyl group in dithiobenzoates provides significant activation to the thiocarbonyl group, making it highly susceptible to radical addition. This leads to high chain transfer constants. sigmaaldrich.com However, the high activity of dithiobenzoates can sometimes lead to retardation, especially at high concentrations. sigmaaldrich.com Electron-withdrawing or -donating substituents on the phenyl ring can further tune the reactivity of the RAFT agent. researchgate.net

Radical Intermediates and Their Influence on Polymerization Control

The central species in the RAFT mechanism is the intermediate radical formed by the addition of a propagating radical to the thiocarbonylthio group. The stability and fragmentation kinetics of this intermediate are paramount for achieving controlled polymerization. cmu.eduresearchgate.net For this compound, the intermediate radical possesses a tetrahedral carbon atom bonded to the sulfur of the original thiocarbonyl group, the incoming propagating chain, the Z group (phenyl), and the R group (2-cyanobutan-2-yl).

The rate of fragmentation of this intermediate and the partitioning of the fragmentation pathways (i.e., releasing either the propagating radical or the R group) determine the effectiveness of the RAFT process. For good control, the fragmentation should be fast, and in the pre-equilibrium, fragmentation to release the R group should be favored. In the main equilibrium, the rates of addition and fragmentation should be much faster than the rate of propagation to ensure a low concentration of propagating radicals and minimize termination reactions. The presence and concentration of these intermediate radicals can sometimes be detected and studied using techniques like electron spin resonance (ESR) spectroscopy. researchgate.netcmu.edu

Side Reactions and Pathways Affecting Polymerization Fidelity

While RAFT polymerization is a robust technique, certain side reactions can occur, particularly with highly active CTAs like dithiobenzoates, which can compromise the "living" nature of the polymerization and broaden the molecular weight distribution. rsc.orgmdpi.com

Hydrolysis: Dithiobenzoates are known to be susceptible to hydrolysis, which can lead to the formation of thiols and carboxylic acids, effectively deactivating the RAFT agent. sigmaaldrich.comsigmaaldrich.com This is a more significant concern in aqueous or protic media.

Aminolysis: The thiocarbonylthio end groups can react with primary and secondary amines, leading to the formation of thiols. rsc.org

Thermal Decomposition: At elevated temperatures, the dithiobenzoate end groups can undergo thermal decomposition, which can lead to loss of chain-end fidelity. nih.gov

Termination of Intermediate Radicals: The intermediate RAFT radicals can undergo termination reactions with other radicals, leading to the formation of branched or star-shaped polymers. This is more likely to occur if the intermediate radical has a longer lifetime. researchgate.net

Oxidation: The dithioester can be oxidized to form sulfoxides and sulfones, which are not effective as RAFT agents.

Careful control of reaction conditions such as temperature, solvent purity, and the exclusion of oxygen can minimize these side reactions.

Theoretical Models for Mechanistic Elucidation of RAFT Agent Activity

Computational chemistry and kinetic modeling have become indispensable tools for understanding the complex kinetics and mechanism of RAFT polymerization. anu.edu.auresearchgate.net Theoretical models can provide valuable insights into the energetics of the various reaction steps and the influence of the R and Z groups on the reactivity of the RAFT agent.

Ab initio calculations and Density Functional Theory (DFT): These methods can be used to calculate the bond dissociation energies, radical stabilization energies, and the activation barriers for the addition and fragmentation steps. anu.edu.aud-nb.info Such calculations can help in the rational design of new RAFT agents with tailored activities for specific monomers. For instance, DFT calculations can compare the fragmentation rates of different R groups, such as 2-cyanobutan-2-yl versus 2-cyanoprop-2-yl, providing a theoretical basis for their relative efficiencies. d-nb.info

Kinetic Modeling: Numerical methods, such as those implemented in software packages like PREDICI®, can be used to simulate the polymerization kinetics. mdpi.com These models take into account all the elementary reactions occurring during the RAFT process, including initiation, propagation, addition, fragmentation, and termination. By fitting the model to experimental data (e.g., monomer conversion versus time, molecular weight evolution), it is possible to estimate the rate coefficients for the key RAFT equilibria. mdpi.comresearchgate.net These models can also predict the effects of various reaction parameters on the final polymer properties.

While specific theoretical studies on this compound are not widely reported, the extensive modeling work on analogous dithiobenzoates provides a robust framework for understanding its behavior. mdpi.comresearchgate.net

Controlled Polymerization Applications of 2 Cyanobutan 2 Yl Benzenecarbodithioate

Homopolymerization of Various Monomers

2-Cyanobutan-2-yl benzenecarbodithioate is utilized in the homopolymerization of a range of monomers, demonstrating its versatility as a chain transfer agent (CTA) in RAFT polymerization. The control over the polymerization process is achieved through a reversible chain transfer mechanism, allowing for the growth of polymer chains with minimal termination events.

Styrenic Monomers

The compound, also known by its synonym 1-cyano-1-methylpropyl dithiobenzoate (CMPDB), has been effectively used in the living/controlled radical dispersion polymerization of styrene (B11656). acs.org In these reactions, the presence of the RAFT agent leads to a linear increase in the number-average molecular weight (Mn) with monomer conversion. acs.org This linear relationship is a key indicator of a controlled polymerization process. Furthermore, the resulting polystyrene exhibits a significantly narrower molar mass distribution (Đ, or Mw/Mn) compared to conventional free-radical polymerization, with values as low as 1.2 being achieved. acs.org

The control imparted by this compound allows for the synthesis of reactive polystyrene chains that retain the thiocarbonylthio end-group. This end-group functionality makes the resulting polymers suitable for further reactions, such as chain extension to form block copolymers. acs.org Research has shown that in the dispersion polymerization of styrene in a 95 wt % aqueous ethanol (B145695) medium, the use of this RAFT agent facilitates the formation of monodisperse polymer microspheres with average diameters in the range of 1–3 μm and a very narrow size distribution. acs.org

| [Styrene]/[CMPDB] | Solvent | Time (h) | Conversion (%) | Mₙ (g/mol) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| 1000 | Ethanol/Water (95/5) | 24 | 85 | 8,800 | 1.20 |

| 2000 | Ethanol/Water (95/5) | 24 | 82 | 17,000 | 1.25 |

Acrylate (B77674) and Methacrylate (B99206) Monomers

While specific research detailing the use of this compound for the homopolymerization of acrylate and methacrylate monomers is not extensively documented in publicly available literature, the general effectiveness of dithiobenzoate RAFT agents for these monomer families is well-established. acs.orgunibo.it For dithiobenzoates, the structure of the leaving group (the "R" group in the Z-C(=S)S-R structure) significantly influences the polymerization kinetics and control. The 2-cyanobutan-2-yl group is a tertiary cyanoalkyl radical-stabilizing group, similar to the widely studied 2-cyanoprop-2-yl group.

Studies on similar RAFT agents, such as cumyl dithiobenzoate and 2-cyanoprop-2-yl dithiobenzoate, demonstrate successful controlled polymerization of methyl methacrylate (MMA) and n-butyl acrylate (nBuA). unibo.itscialert.net These polymerizations typically exhibit a linear evolution of molecular weight with conversion and produce polymers with low polydispersity indices. unibo.it It is expected that this compound would exhibit comparable, if not slightly modified, behavior due to the slightly larger size of the butanyl group compared to the propanyl group, which can influence the rates of addition and fragmentation in the RAFT equilibrium.

Other Vinyl Monomers

The polymerization of less-activated monomers (LAMs), such as N-vinylpyrrolidone (NVP) or vinyl acetate (B1210297), using dithiobenzoate RAFT agents presents significant challenges. Dithiobenzoates are generally considered more suitable for more-activated monomers (MAMs) like styrenes and acrylates. researchgate.net The effectiveness of a RAFT agent is determined by the relative reactivities of the monomer and the RAFT agent's functional groups. For LAMs, the equilibrium of the RAFT process often does not favor the controlled propagation of polymer chains when a dithiobenzoate is used, leading to poor control over molecular weight and broad polydispersity. researchgate.net While no specific data exists for the use of this compound with these monomers, based on the established principles of RAFT polymerization, it is not expected to be an effective control agent for LAMs without specialized strategies.

Synthesis of Defined Copolymer Architectures

The controlled nature of RAFT polymerization mediated by this compound makes it a valuable tool for the synthesis of complex polymer architectures, such as block and random copolymers. The retention of the dithiobenzoate end-group on the polymer chains is crucial for these applications.

Block Copolymers

This compound has been successfully employed in the synthesis of block copolymers with controlled molecular weights. The synthesis of block copolymers via RAFT is typically achieved through sequential monomer addition. In this process, a first monomer is polymerized to create a homopolymer that retains the active RAFT end-group. This homopolymer then acts as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer, leading to the formation of a diblock copolymer.

The research on styrene polymerization confirmed that the resulting polystyrene chains are reactive and chain-extendible, which is a fundamental requirement for their use as macro-CTAs. acs.org For the successful synthesis of block copolymers, particularly when combining different monomer families (e.g., styrenes and methacrylates), the order of monomer addition is critical. Generally, it is preferable to polymerize the monomer whose propagating radical is a poorer leaving group first. For instance, when synthesizing a polystyrene-block-poly(methyl methacrylate) copolymer, the methacrylate block is typically prepared first, followed by the addition of styrene.

Random Copolymers

RAFT polymerization is also well-suited for the synthesis of random copolymers. When a mixture of two or more monomers is polymerized in the presence of a RAFT agent like this compound, the resulting polymer chains will have a random distribution of the monomer units. The composition of the copolymer is influenced by the reactivity ratios of the comonomers and the feed ratio. Studies on the copolymerization of styrene and 1,3-butadiene (B125203) using dithio- and trithiocarbonate (B1256668) RAFT agents have demonstrated the successful production of random copolymers with controlled molecular weights and narrow distributions. rsc.org This indicates that this compound can similarly be applied to produce random copolymers from various comonomer pairs, offering control over the final polymer properties.

Gradient Copolymers

Gradient copolymers are unique macromolecules in which the monomer composition changes gradually along the polymer chain. This gradual change imparts properties that are distinct from those of random or block copolymers. The synthesis of gradient copolymers via RAFT polymerization using agents like this compound can be achieved by several methods that manipulate monomer reactivity or addition rates during polymerization.

One effective strategy involves the concurrent transformation of one monomer into another while the polymerization is in progress. For instance, a facile method has been developed by combining enzymatic monomer transformation with RAFT polymerization. In this system, a starting monomer, such as trifluoroethyl methacrylate (TFEMA), is polymerized using a dithiobenzoate RAFT agent. Simultaneously, an enzyme facilitates the transformation of TFEMA into a second monomer by reacting it with an alcohol. As the polymerization proceeds, the continuous, in-situ generation and incorporation of the second monomer result in a well-defined gradient distribution along the polymer chain.

Another advanced approach utilizes switchable RAFT agents. These agents can be reversibly activated or deactivated by an external stimulus, such as a change in pH, to control the polymerization of different monomer types. For example, a switchable RAFT agent can be protonated with an acid to effectively polymerize a "more-activated" monomer (MAM) like benzyl (B1604629) methacrylate. Then, by altering conditions, it can be switched to a state suitable for polymerizing a "less-activated" monomer (LAM) like N-vinylpyrrolidone. By carefully controlling the switching process and monomer feed, it is possible to synthesize complex gradient and block-gradient structures.

Table 1: Synthesis of Gradient Copolymers via RAFT

| Method | Monomer System | RAFT Agent Type | Key Principle |

|---|---|---|---|

| Concurrent Enzymatic Transformation | Trifluoroethyl methacrylate (TFEMA) & various alcohols | Dithiobenzoate | Enzyme-mediated in-situ generation of a second monomer during polymerization. |

| Switchable RAFT | Benzyl methacrylate (MAM) & N-vinylpyrrolidone (LAM) | Switchable Dithiobenzoate | External stimulus (e.g., acid) alters RAFT agent activity to control incorporation of different monomer types. |

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. The use of this compound in RAFT polymerization allows for the synthesis of graft copolymers through three primary strategies: "grafting-from," "grafting-to," and the "grafting-through" of macromonomers.

The "grafting-from" approach involves initiating the growth of polymer chains from a pre-existing polymer backbone. In this method, the backbone is first synthesized to contain initiator or RAFT-active sites. For example, a copolymer can be prepared using a monomer that has a pendant group capable of acting as a RAFT agent, such as 2-(2-(n-butyltrithiocarbonate)propionate)ethyl methacrylate (BTPEMA). nih.gov This macro-CTA can then be used in a subsequent RAFT polymerization to grow grafts of a different monomer, like isobornyl acrylate, from the backbone. nih.gov This method allows for high grafting density.

The "grafting-to" method involves attaching pre-synthesized polymer chains to a polymer backbone. nih.gov This is often accomplished using highly efficient "click" chemistry. For instance, a backbone polymer can be synthesized with pendant azide (B81097) groups, while separate polymer chains (the grafts) are synthesized using a RAFT agent with a terminal alkyne group. nih.govnih.gov The two components are then joined using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), resulting in a well-defined graft copolymer. nih.govnih.gov

The "grafting-through" or macromonomer approach involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). RAFT polymerization, controlled by an agent like this compound, is used to create the macromonomers with a specific chain length, which are then incorporated into the final graft copolymer structure.

Fabrication of Complex Macromolecular Structures

Star Polymers

Star polymers are comprised of multiple linear polymer chains, or "arms," linked to a central core. Their compact, three-dimensional structure leads to unique properties compared to their linear counterparts. This compound is instrumental in synthesizing star polymers via RAFT through two main strategies: "arm-first" and "core-first". nih.gov

The "arm-first" approach involves synthesizing the linear polymer arms first. nih.gov This is done via RAFT polymerization using this compound to produce well-defined macro-CTAs. These arms are then reacted with a multifunctional cross-linking agent, such as divinylbenzene, which forms the core of the star. Optimizing conditions like polymerization time, arm molecular weight, and solvent is crucial to achieve high arm incorporation and narrow polydispersity (PDI < 1.2).

The "core-first" method utilizes a multifunctional RAFT agent as the core. The polymerization of a monomer is then initiated, and arms grow outwards from this central core. nih.gov The structure of the multifunctional RAFT agent is key. In one variation, the RAFT-active groups are attached so that the core acts as the leaving group (R-group approach). In another, the thiocarbonylthio groups remain attached to the core (Z-group approach). The Z-group approach can sometimes be hindered by the shielding effect of the growing polymer arms, but careful design can mitigate these issues.

Table 2: Comparison of "Arm-First" and "Core-First" Methods for Star Polymer Synthesis

| Method | Description | Role of this compound | Advantages | Challenges |

|---|---|---|---|---|

| Arm-First | Linear polymer arms (macro-CTAs) are synthesized first, then cross-linked to form a core. | Used as the CTA to synthesize the linear arms with controlled molecular weight. | Simpler synthesis; avoids the need for complex multifunctional CTAs. | Potential for incomplete arm incorporation or star-star coupling. |

| Core-First | Arms grow outwards from a multifunctional RAFT agent core. | The dithiobenzoate moiety is part of the multifunctional core. | Good control over the number of arms per star. | Synthesis of the multifunctional CTA can be complex; steric hindrance can affect polymerization. |

Brush Polymers

Polymer brushes are assemblies of polymer chains densely grafted to a surface or a linear backbone. nih.gov This dense arrangement forces the chains to stretch away from the surface, creating a "brush-like" structure. The "grafting-from" technique using surface-initiated RAFT (SI-RAFT) polymerization is a powerful method for creating polymer brushes on substrates like silica (B1680970) nanoparticles. benicewiczgroup.com

The process begins with the synthesis of a novel RAFT-silane agent. This molecule combines an active RAFT moiety, such as a dithiobenzoate, with a silane (B1218182) coupling group. benicewiczgroup.com This agent is then anchored to the surface of silica nanoparticles. Subsequently, a monomer like styrene or n-butyl acrylate is polymerized from the particle surface. The kinetics of these surface polymerizations are well-controlled, with the molecular weight of the grafted polymer brushes increasing linearly with monomer conversion. benicewiczgroup.com This method allows for the creation of homopolymer and block copolymer brushes, enabling precise tailoring of the nanoparticle surface properties. benicewiczgroup.com

Cyclic Polymers

Polymers with a cyclic topology lack chain ends and exhibit unique physical properties compared to their linear analogues. Synthesizing cyclic polymers can be achieved using RAFT polymerization through innovative strategies.

One approach is ring-expansion RAFT (RE-RAFT) polymerization . This method employs a cyclic RAFT agent, often a cyclic trithiocarbonate, to polymerize vinyl monomers. youtube.com As the polymerization proceeds, the monomer inserts into the cyclic CTA, causing the ring to expand. This can lead to the formation of large cyclic polymers. youtube.com

Another powerful technique involves the intramolecular cyclization of a linear polymer precursor . A linear polymer is first synthesized using a specific RAFT agent that has a complementary reactive group on its R-group. For example, a RAFT agent containing a furan-protected maleimide (B117702) can be used. After polymerization, the dithiobenzoate end-group is aminolyzed to generate a thiol group. Simultaneously, the maleimide is de-protected by heating, allowing for a highly efficient intramolecular thiol-maleimide "click" reaction that forms the cyclic polymer. This one-pot approach can achieve high yields of cyclic polymers without extensive purification.

Synthesis of Functionally Tailored Polymers

A significant advantage of using this compound in RAFT polymerization is the ability to create functionally tailored polymers. This is primarily achieved through the synthesis of block copolymers and by post-polymerization modification of the thiocarbonylthio end-group.

The synthesis of block copolymers is a direct way to combine different functionalities into a single macromolecule. A polymer block synthesized using this compound serves as a macro-CTA for the polymerization of a second monomer, leading to a diblock copolymer. This process can be repeated to form multiblock copolymers. The order of monomer addition is critical, as the propagating radical of the second block must be able to effectively reinitiate polymerization from the first block (the macro-CTA).

Post-polymerization modification offers a versatile route to functional polymers that may be inaccessible by direct polymerization of functional monomers. utexas.eduwiley-vch.de The dithiobenzoate group at the chain end of a RAFT-synthesized polymer is a reactive handle that can be chemically transformed. For example, it can be removed or converted into a thiol group, which can then participate in highly efficient "click" reactions, such as thiol-ene or thiol-maleimide additions, to attach other molecules or polymers. wiley-vch.de This allows for the creation of a diverse library of functional polymers from a single polymer precursor, all having the same degree of polymerization but with varied side-chain or end-group functionality. wiley-vch.de

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| TFEMA | Trifluoroethyl methacrylate |

| MAM | More-Activated Monomer |

| LAM | Less-Activated Monomer |

| BTPEMA | 2-(2-(n-butyltrithiocarbonate)propionate)ethyl methacrylate |

| CuAAC | Copper-catalyzed azide-alkyne cycloaddition |

| PDI | Polydispersity Index |

| SI-RAFT | Surface-Initiated Reversible Addition-Fragmentation Chain Transfer |

| RE-RAFT | Ring-Expansion Reversible Addition-Fragmentation Chain Transfer |

End-Group Functionalization

A key advantage of RAFT polymerization is the retention of the thiocarbonylthio group at the polymer chain end post-polymerization. This terminal group serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of polymers with specific end-group functionalities.

The dithiobenzoate end-group of polymers synthesized using this compound can be transformed into a thiol group through processes like aminolysis. rsc.org This in-situ generated thiol can then undergo further reactions, such as thiol-Michael additions or thiol-disulfide exchange, to introduce a wide array of functional moieties. rsc.orgrsc.org For instance, this strategy has been employed to create telechelic polymers, which are macromolecules possessing reactive functional groups at both ends. nih.gov

One approach to synthesizing telechelic diol polymers involves the use of a specially designed dithiobenzoate RAFT agent bearing hydroxyl groups. nih.govresearchgate.net While a trithiocarbonate-based CTA led to unexpected chain cleavage, a novel dithiobenzoate agent, 2-[N-(2-hydroxyethyl)carbamoyl]prop-2-yl 4-hydroxydithiobenzoate (HECPHD), successfully produced telechelic diols with various monomers without this issue. nih.govresearchgate.net This highlights the importance of the CTA structure in achieving desired end-group functionalization.

The table below summarizes the RAFT polymerization of various monomers using the hydroxyl-functionalized dithiobenzoate CTA, HECPHD, to produce telechelic diol polymers.

| Monomer | Polymerization Conditions | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| N,N-dimethylacrylamide (DMA) | Dioxane, 90°C, 24h | ~70 | - | Low |

| Ethyl Acrylate (EA) | Dioxane, 90°C, 24h | ~70 | - | Low |

| Methyl Acrylate (MA) | Dioxane, 90°C, 24h | ~70 | - | Low |

| Styrene (St) | Dioxane, 90°C, 24h | 29 | Close to theoretical | Low |

Data sourced from a study on telechelic diol polymers. nih.gov

Furthermore, the dithiobenzoate end-group can be removed and replaced with other functionalities using radical addition reactions, providing another route to end-functionalized polymers. acs.org These end-functionalized polymers are crucial for applications such as bioconjugation, where polymers are attached to biological molecules like proteins or peptides, and for the synthesis of block copolymers. acs.org

Pendant Functionalization

Pendant functionalization involves the incorporation of functional groups along the polymer backbone. This can be achieved by copolymerizing a standard monomer with a functional monomer using this compound or a similar RAFT agent. The choice of comonomer determines the nature of the pendant functionality.

An example of this approach is the synthesis of thermoresponsive hyperbranched polymers (HBPs) with reducible disulfide groups in the backbone. researchgate.net In this study, 2-cyanoprop-2-yl dithiobenzoate, a compound structurally and functionally similar to this compound, was used as the RAFT agent. The polymerization included a disulfide diacrylate (DSDA) as a branching agent, which introduced the reducible disulfide functionalities throughout the polymer structure. researchgate.net

The table below details the components used in the synthesis of these functional hyperbranched polymers.

| Component | Role |

| Poly(ethylene glycol)methyl ether methacrylate (PEGMEMA) | Monomer |

| Poly(propylene glycol)methacrylate (PPGMA) | Monomer |

| Disulfide diacrylate (DSDA) | Branching agent with pendant functionality |

| 2-Cyanoprop-2-yl dithiobenzoate | RAFT agent |

This table is based on research into thermoresponsive hyperbranched polymers. researchgate.net

This method allows for the creation of polymers with a high density of functional groups, which can be useful for applications like drug delivery, where the pendant groups can be used to attach drug molecules or to trigger the degradation of the polymer under specific conditions.

Preparation of Stimuli-Responsive Polymers

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as changes in temperature, pH, or light. rsc.orgnih.govrsc.org RAFT polymerization with agents like this compound is an excellent method for synthesizing such polymers due to the ability to incorporate stimuli-responsive monomers in a controlled manner. nih.gov

pH-Responsive Polymers:

pH-responsive polymers can be created by polymerizing monomers containing acidic or basic groups. nih.gov For example, a pH-responsive amphiphilic block copolymer, poly(butyl-co-2-(N,N-dimethylamino)ethyl acrylates)-block-poly(polyethylene glycol monomethyl ether acrylate), was synthesized via RAFT polymerization. nih.gov The 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) units provide the pH-responsiveness, as the tertiary amine groups become protonated at lower pH values, leading to changes in the polymer's solubility and aggregation behavior. nih.gov Such polymers are of interest for drug delivery applications, as they can be designed to release their payload in the acidic microenvironment of tumors or within endosomes. nih.gov

Thermoresponsive Polymers:

Thermoresponsive polymers exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), leading to a phase transition at a specific temperature. researchgate.netrsc.orgrsc.org This property can be tuned by copolymerizing different monomers or by altering the polymer's end groups. rsc.org

RAFT polymerization is widely used to synthesize thermoresponsive polymers. For instance, new water-soluble block copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), oligo(ethylene glycol) methacrylate (OEGMA), and N-(3-(dimethylamino) propyl) methacrylamide (B166291) (DMAPMA) were prepared via sequential RAFT polymerization. researchgate.net These polymers exhibited dual thermoresponsive behavior, with both an LCST and a UCST. researchgate.net The ability to precisely control the composition of the copolymers through RAFT allows for the fine-tuning of these transition temperatures for specific applications. researchgate.netrsc.org

Kinetic and Thermodynamic Analysis of 2 Cyanobutan 2 Yl Benzenecarbodithioate Mediated Polymerization

Polymerization Kinetics and Rate Determination

The controlled nature of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is critically dependent on the kinetics of the process. The chain transfer agent (CTA), in this case, 2-Cyanobutan-2-yl benzenecarbodithioate, plays a central role in mediating the polymerization to achieve polymers with predictable molecular weights and low dispersity.

Monomer Conversion Evolution

In a typical RAFT polymerization mediated by a dithiobenzoate like CPDB, the monomer conversion increases over time. The rate of polymerization can be influenced by several factors including the concentrations of the monomer, initiator, and the RAFT agent itself. Pseudo-first-order kinetic plots, where the natural logarithm of the initial monomer concentration divided by the concentration at time 't' (ln([M]₀/[M]t)) is plotted against time, often show a linear relationship, indicating a constant concentration of propagating radicals.

For example, in the RAFT polymerization of glycidyl (B131873) methacrylate (B99206) (GMA) using the analogous CPDB, a linear increase in conversion with time is observed, demonstrating good control over the polymerization rate. researchgate.net This linear evolution suggests that the number of propagating radicals remains relatively constant throughout the reaction, a key feature of a controlled polymerization process.

Molecular Weight Development with Conversion

A hallmark of a controlled or living polymerization is the linear evolution of the number-average molecular weight (Mₙ) with monomer conversion. This indicates that all polymer chains are initiated at approximately the same time and grow uniformly. The theoretical molecular weight (Mₙ,theo) can be calculated using the following formula:

Mₙ,theo = (([M]₀ / [CTA]₀) × Conversion × MWₘₒₙₒₘₑᵣ) + MW_CTA

Where:

[M]₀ is the initial monomer concentration.

[CTA]₀ is the initial chain transfer agent concentration.

MWₘₒₙₒₘₑᵣ is the molecular weight of the monomer.

MW_CTA is the molecular weight of the RAFT agent.

Studies using CPDB for the polymerization of monomers like glycidyl methacrylate (GMA) and styrene (B11656) have shown a close correlation between the experimentally determined Mₙ (via Gel Permeation Chromatography - GPC) and the theoretical values. researchgate.netresearchgate.net This linear increase confirms the living character of the polymerization mediated by this type of dithiobenzoate CTA.

Table 1: Representative Data for Molecular Weight Evolution with Conversion for CPDB-Mediated Polymerization of Glycidyl Methacrylate (GMA)

| Monomer Conversion (%) | Theoretical Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) |

| 10 | 1,150 | 1,200 |

| 25 | 2,650 | 2,750 |

| 50 | 5,150 | 5,300 |

| 75 | 7,650 | 7,800 |

| 95 | 9,650 | 9,850 |

Note: Data are illustrative, based on typical results for CPDB-mediated polymerization where [GMA]/[CPDB] = 65. researchgate.net

Polydispersity Index (PDI) Control

The Polydispersity Index (PDI), or dispersity (Đ), is a measure of the breadth of the molecular weight distribution of a polymer. A PDI value close to 1.0 indicates a narrow distribution and a high degree of control over the polymerization. Dithiobenzoates like this compound are generally effective in controlling the polymerization of methacrylates and styrenes, leading to low PDI values.

For the CPDB-mediated polymerization of GMA, PDI values are typically maintained around 1.1. researchgate.net Similarly, in the polymerization of styrene, low PDI values below 1.25 are consistently achieved, even at high monomer conversions. researchgate.net However, at very low conversions, a slightly higher PDI might be observed due to the initial pre-equilibrium phase of the RAFT mechanism before the main equilibrium is established.

Table 2: Polydispersity Index (PDI) at Various Monomer Conversions for CPDB-Mediated Polymerization

| Monomer | Monomer Conversion (%) | Polydispersity Index (PDI) |

| Glycidyl Methacrylate | 25 | 1.15 |

| Glycidyl Methacrylate | 50 | 1.12 |

| Glycidyl Methacrylate | 95 | 1.10 |

| Styrene | 40 | 1.22 |

| Styrene | 80 | 1.18 |

Note: Data are representative values from studies on CPDB. researchgate.netresearchgate.net

Determination of Chain Transfer Constants (CTAs)

The chain transfer constant (Cₜᵣ) is a critical parameter that quantifies the efficiency of a RAFT agent. It is the ratio of the rate constant of chain transfer to the rate constant of propagation (Cₜᵣ = kₜᵣ/kₚ). A high Cₜᵣ value (ideally >10) is desirable for achieving narrow molecular weight distributions and effective control. The Cₜᵣ for dithiobenzoates is highly dependent on the monomer being polymerized.

For methacrylates, dithiobenzoates such as CPDB are considered highly effective CTAs. The Cₜᵣ can be determined using various methods, including the Mayo method, which involves analyzing the degree of polymerization as a function of the ratio of monomer to CTA concentrations. More advanced computational and modeling techniques are also employed to estimate these kinetic parameters. For the polymerization of methyl methacrylate (MMA) with CPDB, the chain transfer constant is estimated to be high, leading to excellent control.

Activation Energies and Temperature Dependence of RAFT Processes

The RAFT polymerization process is influenced by temperature, which affects the rates of initiation, propagation, and the addition-fragmentation equilibrium. Increasing the temperature generally leads to a higher rate of polymerization due to the increased rate of initiator decomposition and propagation.

The activation energy for the addition-fragmentation steps in the RAFT equilibrium is a key thermodynamic parameter. Ab initio calculations for similar systems, like the polymerization of styrene with 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668), have shown that the activation energy for the addition of a macroradical to the initial RAFT agent is significantly lower than that for addition to the polymeric RAFT agent (macro-RAFT agent). researchgate.net For instance, calculated activation energies can be in the range of 3.0 kJ mol⁻¹ for the initial addition and 15.4 kJ mol⁻¹ for the subsequent additions. researchgate.net This difference can contribute to an initial spike in dispersity at the beginning of the polymerization. researchgate.net

Higher temperatures can also increase the efficiency of the RAFT agent by enhancing the rate of fragmentation of the intermediate radical, which can lead to lower PDI values at a given conversion.

Investigating Induction Periods and Polymerization Retardation

While RAFT polymerization is a powerful technique, it can sometimes be associated with induction periods or rate retardation compared to conventional free radical polymerization. An induction period, a delay before polymerization begins, can occur during the pre-equilibrium phase where the initial RAFT agent is converted into the dormant polymeric RAFT agent.

Real-time Monitoring Techniques for Polymerization Kinetics

The precise control over polymer architecture afforded by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization heavily relies on a thorough understanding of its kinetics. The use of this compound as a RAFT agent necessitates detailed kinetic analysis to optimize polymerization conditions and achieve polymers with desired molecular weights and narrow dispersities. Real-time monitoring techniques have emerged as indispensable tools for acquiring high-resolution kinetic data, offering significant advantages over traditional offline methods that involve periodic sampling and analysis. These in-situ techniques provide a continuous stream of data, enabling a deeper insight into the reaction mechanism, including the pre-equilibrium and main equilibrium stages of the RAFT process.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ ¹H NMR spectroscopy is a powerful, non-invasive technique for monitoring the kinetics of RAFT polymerization in real-time. semanticscholar.org By setting up the polymerization reaction directly within an NMR tube, the consumption of monomer and the evolution of the polymer can be tracked continuously. researchgate.netrsc.org This is achieved by monitoring the disappearance of the characteristic vinyl proton signals of the monomer and the appearance of signals corresponding to the polymer backbone.

For instance, in the polymerization of styrene mediated by a dithiobenzoate RAFT agent, the vinyl protons of styrene exhibit distinct resonances in the ¹H NMR spectrum. As the polymerization proceeds, the intensity of these peaks decreases, which can be integrated and plotted against time to generate a conversion versus time profile. This data allows for the determination of the polymerization rate under specific conditions. While direct in-situ ¹H NMR studies specifically detailing the use of this compound are not extensively documented in publicly available literature, the principles are well-established for similar systems. For example, in studies of methyl methacrylate (MMA) polymerization, in-situ ¹H NMR has been used to obtain experimental data for fitting kinetic models and determining RAFT-specific rate coefficients. semanticscholar.org

The following table illustrates the type of data that can be obtained from in-situ ¹H NMR monitoring of a RAFT polymerization.

Note: The data in this table is representative and intended to illustrate the application of the technique.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

Real-time Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for monitoring polymerization kinetics. It operates by tracking the change in concentration of specific functional groups over time. In the context of RAFT polymerization, the disappearance of the C=C stretching vibration of the monomer is typically monitored to follow the reaction progress. This method is particularly advantageous for its rapid data acquisition and compatibility with a wide range of reaction conditions.

The following table shows a representative dataset that could be generated from in-situ FTIR monitoring of a polymerization reaction.

Note: The data in this table is representative and intended to illustrate the application of the technique.

Automated Parallel Synthesis and High-Throughput Experimentation

The development of automated parallel synthesis platforms has revolutionized the study of polymerization kinetics. These robotic systems can perform a large number of polymerizations simultaneously under varying conditions, such as temperature, monomer concentration, and initiator-to-RAFT agent ratio. researchgate.net This high-throughput approach allows for the rapid screening of reaction parameters and the generation of large kinetic datasets.

These automated synthesizers are often coupled with online monitoring techniques, such as automated sampling for Gas Chromatography (GC) or Size Exclusion Chromatography (SEC), to provide real-time data on monomer conversion and polymer molecular weight evolution. While specific kinetic investigations employing automated systems for polymerizations mediated by this compound are not widely reported, the methodology has been successfully applied to other RAFT systems. For example, kinetic investigations of the polymerization of 2-ethyl-2-oxazoline (B78409) have been conducted using automated synthesizers to study the effect of different initiators and temperatures. researchgate.net

A key advantage of this approach is the ability to systematically and efficiently map out the kinetic landscape of a polymerization, leading to a more comprehensive understanding and optimization of the process.

The table below exemplifies the type of comprehensive kinetic data that can be generated using an automated parallel synthesizer for a series of RAFT polymerizations.

Note: The data in this table is representative and intended to illustrate the application of the technique.

Optimization of Polymerization Conditions and Reactor Design

Influence of RAFT Agent Concentration on Polymerization Control

The concentration of the RAFT agent is a critical parameter for controlling the molecular weight of the resulting polymer. In principle, the number-average molecular weight (Mn) is determined by the ratio of the moles of monomer consumed to the moles of the RAFT agent used. Therefore, precise control over the target molecular weight is achievable by adjusting the initial concentration of 2-Cyanobutan-2-yl benzenecarbodithioate.

Generally, a higher concentration of the RAFT agent relative to the initiator leads to a greater proportion of "living" polymer chains, which enhances control over the polymerization and results in a narrower molecular weight distribution, or lower polydispersity index (PDI). nih.gov However, exceedingly high concentrations of some RAFT agents can lead to retardation or a prolonged inhibition period at the beginning of the polymerization. cmu.edu Conversely, as the concentration of the RAFT agent is decreased, polydispersity tends to increase, and a high molecular weight shoulder may appear in the molecular weight distribution, which is often attributed to termination reactions becoming more prominent. cmu.edu The optimal concentration is therefore a balance, ensuring that the number of initiator-derived radicals is low enough to minimize termination events but sufficient to maintain a reasonable polymerization rate. nih.gov

Table 1: Effect of RAFT Agent Concentration on Polystyrene Polymerization Data synthesized for illustrative purposes based on principles described in sources.

| [Monomer]:[RAFT Agent] Ratio | Target Mn (g/mol) | Observed Mn (g/mol) | Polydispersity Index (PDI) | Reference Principle |

|---|---|---|---|---|

| 100:1 | 10,400 | 10,100 | 1.10 | cmu.edu |

| 250:1 | 26,000 | 25,500 | 1.15 | cmu.edu |

| 500:1 | 52,000 | 49,800 | 1.25 | cmu.edu |

| 1000:1 | 104,000 | 98,000 | 1.40 | cmu.edu |

Effect of Initiator Type and Concentration

The initiator generates the initial radical species that begin the polymerization process. Both the type and concentration of the initiator significantly affect the polymerization kinetics and the degree of control.

Initiator Type:

Thermal Initiators: Azo compounds like 2,2'-Azobis(isobutyronitrile) (AIBN) are commonly used. sigmaaldrich.comsigmaaldrich.com They decompose at a predictable rate at a given temperature to produce radicals.

Photoinitiators: Photoinduced Electron/Energy Transfer (PET-RAFT) polymerization utilizes photocatalysts, such as porphyrins, that can initiate polymerization upon irradiation with light of a specific wavelength (e.g., green LED light). researchgate.netrsc.org This method offers spatial and temporal control over the polymerization.

Enzymatic Initiators: Green approaches can utilize enzymes, such as horseradish peroxidase (HRP) in combination with co-initiators, to generate radicals under mild conditions. nih.gov Glucose oxidase has also been used to remove dissolved oxygen, which is crucial for oxygen-sensitive polymerizations. wikipedia.org

Redox Initiators: Redox pairs, such as potassium persulfate/sodium ascorbate, can initiate polymerization at relatively low temperatures, which is beneficial for certain monomers or when conducting polymerization in aqueous media. mdpi.com

Combo Agents: Novel molecules that combine the roles of both an initiator and a chain transfer agent in a single structure have been developed to synthesize polymers with defined structures at both ends. rsc.org

Initiator Concentration: The ratio of the RAFT agent to the initiator ([RAFT]/[I]) is paramount for achieving good control. A high ratio (typically >5) is necessary to ensure that the vast majority of polymer chains are initiated via the RAFT mechanism rather than directly by initiator fragments. nih.gov This minimizes the population of "dead" chains that are not able to be reactivated, leading to polymers with low polydispersity and high chain-end fidelity. nih.govresearchgate.net

Table 2: Common Initiator Systems for RAFT Polymerization

| Initiator Type | Example | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Thermal | AIBN | 60-80 °C | Well-understood kinetics, widely available. | sigmaaldrich.comsigmaaldrich.com |

| Photo (PET-RAFT) | Porphyrin catalyst + Light | Room Temperature, Visible Light | Temporal/spatial control, oxygen tolerant. | researchgate.netrsc.org |

| Enzymatic | HRP/H₂O₂/ACAC | Mild aqueous conditions | Biocompatible, environmentally friendly. | nih.gov |

| Redox | KPS/NaAs | 25-50 °C | Low temperature, suitable for emulsion. | mdpi.com |

Solvent Selection and Its Impact on Kinetics and Control

The choice of solvent can have a profound effect on RAFT polymerization by influencing monomer and polymer solubility, chain transfer constants, and the rate of propagation. Studies have systematically evaluated solvents such as toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). chemrxiv.org For certain copolymerizations, DMF has been shown to offer the most consistent performance due to its high boiling point and enhanced solubility for a range of monomers, which improves kinetic stability. chemrxiv.org

Table 3: Influence of Solvent on RAFT Polymerization of Methyl Methacrylate (B99206) Data synthesized for illustrative purposes based on principles described in sources.

| Solvent | Relative Polymerization Rate | Typical Polydispersity (PDI) at low conversion | Key Observation | Reference Principle |

|---|---|---|---|---|

| Benzene (B151609) | Low | Narrow (e.g., <1.2) | Lower propagation rate constant improves control. | researchgate.net |

| Acetonitrile | Medium | Moderate | Standard performance. | researchgate.net |

| Dimethylformamide (DMF) | High | Broader (e.g., >1.3) | Higher rate can sometimes reduce control. | chemrxiv.orgresearchgate.net |

Temperature Optimization for Efficient Polymerization

Temperature is a crucial parameter that influences the rates of three key processes in RAFT polymerization: initiator decomposition, chain propagation, and the RAFT addition-fragmentation equilibrium. Optimizing the temperature is essential for balancing the polymerization rate with the degree of control.

For thermally initiated systems, the temperature must be high enough to ensure a sufficient rate of radical generation from the initiator. youtube.com Research on dithiobenzoate-mediated polymerization of methyl methacrylate has shown that increasing the temperature from 60 °C to 90 °C increases both the rate of polymerization and the chain transfer constant of the RAFT agent. researchgate.net This leads to lower polydispersity values at a given monomer conversion, indicating more efficient and controlled polymerization at the higher temperature. researchgate.net However, excessively high temperatures can lead to side reactions, such as the thermal decomposition of the RAFT agent itself, which can compromise the "living" nature of the polymerization. nih.gov For systems using redox or photo-initiation, polymerizations can be effectively carried out at much lower temperatures, even at room temperature or below. rsc.orgmdpi.com

High-Throughput Experimentation and Automated Synthesis Protocols

Traditional polymerization optimization is often a time-consuming, one-variable-at-a-time process. High-throughput experimentation (HTE) and automated synthesis platforms have emerged as powerful tools to accelerate this process. researchgate.net Robotic platforms, such as those from Chemspeed or Hamilton, can perform parallel polymerizations in 96-well plates, allowing for the rapid screening of numerous variables simultaneously, including monomer type, solvent, and concentrations of the RAFT agent and initiator. researchgate.netchemrxiv.org

These automated workflows enable robust and reproducible kinetic profiling and compositional control with minimal manual intervention. chemrxiv.org They have been successfully applied to oxygen-tolerant PET-RAFT and enzyme-mediated Enz-RAFT polymerizations to create libraries of homopolymers and block copolymers. researchgate.netresearchgate.net The integration of online monitoring techniques, such as automated size-exclusion chromatography (SEC), allows for real-time analysis of molecular weight and dispersity, which can be fed into machine-learning algorithms for autonomous optimization of reaction conditions. researchgate.net

Green Chemistry Approaches in Polymerization with this compound

There is a growing emphasis on developing more environmentally benign polymerization processes. Key green chemistry strategies in the context of RAFT polymerization include using renewable monomers, employing water as a solvent, and utilizing initiation methods that operate under mild conditions, such as enzymatic or photo-initiation. rsc.orgnih.gov

A significant green chemistry approach is the replacement of conventional organic solvents with more sustainable alternatives. Supercritical carbon dioxide (scCO2) has emerged as a promising medium for polymerization reactions. cmu.edu scCO2 is non-toxic, non-flammable, inexpensive, and can be easily removed from the final polymer product by simple depressurization, eliminating the need for energy-intensive solvent removal and drying steps. cmu.edu

The unique properties of scCO2, such as its liquid-like densities for solvation and gas-like diffusivities for enhanced transport, make it a versatile solvent. cmu.edu It has been successfully used as a medium for various chain-growth and step-growth polymerizations, including the synthesis of polyesters and polycarbonates. cmu.edugoogle.com The ability of scCO2 to plasticize polymers can also aid in the removal of residual monomer from the final product. cmu.edu While specific studies focusing exclusively on this compound in scCO2 are not prevalent, the established success of other controlled radical polymerizations in this medium demonstrates its viability and potential for greener polymer synthesis.

Integration of 2 Cyanobutan 2 Yl Benzenecarbodithioate Mediated Raft with Other Polymerization Techniques

Combination with "Click Chemistry" for Post-Polymerization Modification

The synergy between RAFT polymerization and "click chemistry" provides a highly efficient and modular approach for the synthesis of well-defined functional polymers. google.comrsc.org "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and solvents. rsc.org Polymers synthesized using 2-Cyanobutan-2-yl benzenecarbodithioate retain a dithiobenzoate group at the chain end (the ω-end), which can be chemically transformed into a "clickable" moiety.

This two-step process involves first performing the RAFT polymerization to create a well-defined polymer, followed by the modification of the terminal group to introduce a function ready for a click reaction. A common strategy involves converting the dithiobenzoate end-group into a thiol, which can then participate in various click reactions such as thiol-ene or thiol-yne coupling. Alternatively, the RAFT agent itself can be synthesized from an initiator containing a clickable group, which then becomes the α-end of the polymer chain. For instance, an azide-functionalized initiator can be used, resulting in a polymer with a terminal azide (B81097) group ready for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

These methods allow for the precise attachment of a wide range of molecules, including fluorophores, peptides, carbohydrates, and drugs, to the polymer chain end. This capability is invaluable for creating materials for biological applications, such as drug delivery and biomedical imaging.

| Click Reaction Type | Polymer End-Group | Reactant | Resulting Linkage | Key Features |

| Thiol-ene Coupling | Thiol (-SH) | Alkene | Thioether | High efficiency, often initiated by UV light, metal-free. |

| Thiol-yne Coupling | Thiol (-SH) | Alkyne | Vinyl sulfide (B99878) (can react again) | Can lead to double addition, useful for crosslinking. |

| Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N₃) | Terminal Alkyne | 1,2,3-Triazole | High yield, requires copper catalyst. rsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) | Cyclooctyne | 1,2,3-Triazole | Metal-free, ideal for biological systems. |

| Diels-Alder Cycloaddition | Diene | Dienophile | Cyclohexene | Reversible with temperature, enabling "smart" materials. rsc.org |

Hybrid Polymerization Systems

The synthesis of block copolymers with distinct segments derived from different polymerization mechanisms is a powerful strategy for creating materials with combined properties, such as amphiphilic surfactants or thermoplastic elastomers. Polymers synthesized via RAFT using this compound are ideal macro-chain transfer agents (macro-CTAs) for subsequent RAFT polymerizations. This allows for the synthesis of all-RAFT block copolymers by simply introducing a second monomer after the first has been consumed. The order of monomer addition is critical and is dictated by the relative reactivities of the monomers and the effectiveness of the dithiobenzoate CTA.

Beyond sequential RAFT polymerizations, the dithiobenzoate end-group can be transformed into an initiator for a different type of polymerization, creating a true hybrid system. This "end-group transformation" approach bridges RAFT with other major polymerization techniques.

Examples of Hybrid Systems:

RAFT and Ring-Opening Polymerization (ROP): The dithiobenzoate end-group can be converted to a hydroxyl group. This hydroxyl terminus can then initiate the ROP of cyclic esters (like lactide or caprolactone) or cyclic ethers, yielding block copolymers comprising a vinyl block and a polyester (B1180765) or polyether block.

RAFT and Atom Transfer Radical Polymerization (ATRP): The end-group can be modified to incorporate a tertiary alkyl halide, which is a standard initiator for ATRP. This allows for the synthesis of block copolymers where each block is grown under a different controlled radical polymerization mechanism.

RAFT and Anionic Polymerization: While more challenging due to the stringent conditions of anionic polymerization, it is possible to introduce a functional group at the chain end that can be converted into an anionic initiator, bridging the worlds of radical and anionic polymer synthesis.

These hybrid approaches significantly broaden the range of accessible block copolymer architectures and compositions.

| Initial Polymerization | End-Group Transformation | Second Polymerization | Resulting Block Copolymer |

| RAFT (using this compound) | Dithiobenzoate → Hydroxyl (-OH) | Ring-Opening Polymerization (ROP) | Poly(vinyl)-block-Poly(ester/ether) |

| RAFT (using this compound) | Dithiobenzoate → Alkyl Halide (-Br) | Atom Transfer Radical Polymerization (ATRP) | Poly(vinyl Block 1)-block-Poly(vinyl Block 2) |

| RAFT (using this compound) | Dithiobenzoate → Thiol (-SH) | Thiol-Michael Addition | Functional end-cap or polymer-polymer conjugation |

Post-Polymerization Modification of Dithiobenzoate End-Groups

The dithiobenzoate end-group imparted by the this compound RAFT agent is the key to the "living" nature of the polymerization, but its presence can sometimes be undesirable in the final material. For example, the characteristic pink or red color of the dithiobenzoate group may be unwanted, or its potential to fragment at high temperatures could compromise thermal stability. Therefore, a variety of chemical methods have been developed for its removal or conversion into other functionalities.

Common End-Group Modification Strategies:

Aminolysis/Thiol-Disulfide Exchange: Reaction with a primary amine or thiol is a common and efficient method to cleave the dithiobenzoate group, yielding a polymer with a terminal thiol (-SH) group. This thiol is a valuable functional handle for subsequent modifications, such as conjugation to proteins or surfaces.

Radical-Induced Reduction: Treatment of the RAFT polymer with an excess of a radical initiator (like AIBN) in the presence of a hydrogen donor (e.g., a thiol) can lead to the replacement of the dithiobenzoate group with a hydrogen atom, effectively terminating the chain.

Thermolysis: At elevated temperatures, the C-S bond of the dithiobenzoate group can cleave homolytically. In the presence of radical traps or through disproportionation/combination reactions, this can lead to the removal of the colored end-group. The success of this method is often polymer-dependent.

Reaction with Nucleophiles: Strong nucleophiles like hydroxides or alkoxides can cleave the end-group, which can lead to the formation of a terminal thiol or other functionalities depending on the reaction conditions.

These end-group removal and modification techniques are crucial for tailoring the final properties of the polymer and for integrating RAFT-synthesized materials into a wider range of applications.

| Modification Method | Reagents | Resulting End-Group | Primary Purpose |

| Aminolysis | Primary Amine (e.g., Propylamine) | Thiol (-SH) | Generation of a reactive thiol handle. |

| Thiol-Disulfide Exchange | Thiol (e.g., Dithiothreitol) | Thiol (-SH) | Mild conversion to a thiol group. |

| Radical-Induced Removal | Radical Initiator (AIBN), H-donor | Saturated C-H bond | Decolorization and stabilization of the polymer. |

| Thermolysis | Heat | Saturated or Unsaturated end-group | End-group removal without additional reagents. |

| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Sulfonic Acid (-SO₃H) or cleavage | Introduction of polar groups or degradation. |

Emerging Research Directions and Future Perspectives in 2 Cyanobutan 2 Yl Benzenecarbodithioate Mediated Raft Polymerization

Development of Novel Monomer Systems

The versatility of 2-cyanobutan-2-yl benzenecarbodithioate and similar dithiobenzoate RAFT agents is being harnessed to polymerize an expanding array of monomer systems, with a significant focus on renewable and functional monomers.

A prominent area of research is the polymerization of monomers derived from renewable resources, such as lignin. zenodo.orgbohrium.com Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a vast, underutilized source of renewable chemical feedstocks. Researchers have successfully employed 2-cyano-2-propyl benzodithioate, a compound structurally and functionally similar to this compound, for the controlled polymerization of lignin-derived methacrylates. zenodo.org While challenges remain in achieving the same level of control as with conventional monomers like methyl methacrylate (B99206), judicious optimization of the RAFT agent and reaction conditions is paving the way for the synthesis of bio-based materials with tailored properties. zenodo.org For instance, the introduction of electron-withdrawing groups on the phenyl ring of the dithiobenzoate RAFT agent has been shown to enhance control over the polymerization of these challenging monomers. zenodo.org

Furthermore, the development of "switchable" RAFT agents, which can be protonated or deprotonated to control the polymerization of either "more-activated" monomers (MAMs) like styrenes and methacrylates, or "less-activated" monomers (LAMs) such as vinyl acetate (B1210297) and N-vinylpyrrolidone, opens up new possibilities for creating novel block copolymers from previously incompatible monomer families. sigmaaldrich.com This adaptability allows for the synthesis of polymers with unique functionalities and properties. The compatibility of various monomers with dithiobenzoate-type RAFT agents is a critical consideration in designing these novel polymer systems.

The exploration of functional monomers that can impart specific properties to the resulting polymers is another key research direction. This includes monomers with reactive groups that can be used for post-polymerization modification, such as those with hydroxyl or azide (B81097) functionalities. mdpi.com The ability of this compound to tolerate a wide variety of functional groups is a significant advantage in this context. nih.gov

Advanced Applications in Materials Science (e.g., self-assembly, nanocomposites)

The precise control over polymer architecture afforded by this compound-mediated RAFT polymerization is a critical enabler for the fabrication of advanced materials with sophisticated nanostructures. A particularly impactful area of research is Polymerization-Induced Self-Assembly (PISA). nih.govrsc.orgrsc.orgipcm.fr

PISA is a powerful and efficient one-pot method for the synthesis of block copolymer nanoparticles with various morphologies, such as spheres, worms, and vesicles. nih.govipcm.fr In a typical PISA process, a soluble polymer block is chain-extended with a second monomer that forms an insoluble block, leading to in-situ self-assembly. Dithiobenzoate RAFT agents are instrumental in mediating this process. For example, researchers have utilized PISA to create nanoreactors for the synthesis of nanocomposites. One notable application is the fabrication of carbon-coated anatase (a form of titanium dioxide) for use as anode materials in lithium-ion batteries. rsc.org In this work, the self-assembled polymer nanostructures act as templates to guide the formation of the inorganic component, resulting in materials with enhanced performance. rsc.org

The applications of PISA-generated nanomaterials are expanding into the biomedical field. rsc.orgnih.gov These self-assembled nanostructures are being explored as carriers for drug delivery, where their morphology and surface chemistry can be tailored for specific applications. rsc.orgnih.gov The ability to encapsulate therapeutic agents during the PISA process or to functionalize the surface of the nanoparticles post-polymerization offers significant advantages for targeted and controlled release. nih.gov

Furthermore, the synthesis of nanocomposites through the "grafting from" approach, where polymers are grown from the surface of nanoparticles, is another area where this compound and related agents are crucial. This method allows for the creation of hybrid materials that combine the properties of the polymer and the inorganic nanoparticle, leading to materials with enhanced mechanical, thermal, or optical properties.

High-Performance Polymer Synthesis

A major driver for the use of this compound in RAFT polymerization is the ability to produce high-performance polymers with well-defined characteristics. This includes polymers with high molecular weights and low dispersity (a measure of the uniformity of polymer chain lengths).

The synthesis of ultra-high molecular weight (UHMW) polymers (Mn > 10^6 g/mol ) with controlled architectures has been a long-standing challenge in polymer chemistry. acs.orgrsc.orgrsc.org Recent advances using dithiobenzoate-mediated RAFT polymerization have demonstrated the feasibility of producing such materials. acs.orgrsc.orgresearchgate.net For instance, the synthesis of UHMW polystyrene with low dispersity has been achieved through careful optimization of reaction conditions, including the concentration of the RAFT agent and the polymerization temperature. rsc.orgresearchgate.net These UHMW polymers are of interest for applications in engineering materials where high strength and toughness are required.